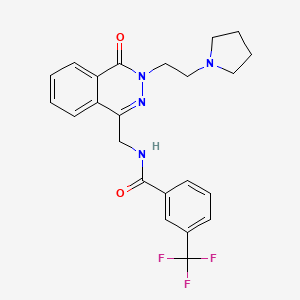

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a phthalazinone core substituted with a pyrrolidinylethyl group and a trifluoromethyl benzamide moiety. The phthalazinone scaffold is pharmacologically significant due to its structural mimicry of nucleotide bases, enabling interactions with enzymes and receptors involved in cellular signaling pathways.

Properties

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N4O2/c24-23(25,26)17-7-5-6-16(14-17)21(31)27-15-20-18-8-1-2-9-19(18)22(32)30(28-20)13-12-29-10-3-4-11-29/h1-2,5-9,14H,3-4,10-13,15H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUQIIVEJFIDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable electrophilic intermediates.

Attachment of the Trifluoromethyl-Substituted Benzamide Group: This step involves the coupling of the trifluoromethyl-substituted benzamide with the phthalazinone-pyrrolidine intermediate, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Core Scaffold: The target compound’s phthalazinone core diverges from niclosamide’s salicylanilide or nitazoxanide’s nitrothiazole structures. Phthalazinones are associated with kinase inhibition (e.g., PARP inhibitors), while salicylanilides and nitrothiazoles are linked to ion channel modulation (e.g., TMEM16A) and antiparasitic activity .

- Substituent Effects: The trifluoromethylbenzamide group in the target compound may enhance metabolic stability compared to niclosamide’s nitro group, which is prone to reduction in vivo .

- Target Specificity : While niclosamide and nitazoxanide directly inhibit TMEM16A (a calcium-activated chloride channel), the target compound’s activity against this channel is inferred but unconfirmed. Structural analogs suggest partial inhibition via similar hydrophobic interactions .

Pharmacological Performance

- TMEM16A Antagonism : Niclosamide exhibits superior potency (IC₅₀ ~0.3 µM) compared to nitazoxanide (IC₅₀ ~1.2 µM), attributed to its nitro group’s electron-withdrawing effects. The target compound’s trifluoromethyl group may mimic this activity, though its efficacy remains untested .

- Metabolic Stability : The pyrrolidinylethyl group in the target compound likely reduces hepatic clearance compared to nitazoxanide’s acetyloxy group, which undergoes rapid hydrolysis to tizoxanide .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

- Answer : The compound comprises three critical structural motifs:

- 3,4-Dihydrophthalazin-4-one core : Provides a planar, heterocyclic framework capable of hydrogen bonding and π-π interactions, which are critical for target binding .

- Pyrrolidin-1-yl ethyl substituent : Enhances solubility and introduces conformational flexibility, potentially improving bioavailability .

- Trifluoromethyl benzamide group : The electron-withdrawing CF₃ group stabilizes the amide bond against hydrolysis and modulates electronic properties for enhanced metabolic stability .

Q. What synthetic routes are commonly employed to construct the 3,4-dihydrophthalazin-1-yl core?

- Answer : The core is synthesized via multi-step protocols:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | O-Benzyl hydroxylamine HCl, K₂CO₃, CH₂Cl₂, 0°C | Form hydroxylamine intermediate | |

| 2 | p-Trifluoromethylbenzoyl chloride, CH₂Cl₂ | Introduce benzamide via nucleophilic acylation | |

| 3 | Sodium pivalate, acetonitrile | Final coupling under anhydrous conditions |

Q. How are amide coupling reactions optimized in the synthesis of this compound?

- Answer :

- Acyl chloride activation : Use p-trifluoromethylbenzoyl chloride with a base (e.g., K₂CO₃) to generate reactive intermediates .

- Solvent selection : Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) ensures solubility and minimizes side reactions .

- Workup : Quench with aqueous solutions (e.g., NaHCO₃) and purify via column chromatography to isolate the benzamide product .

Advanced Research Questions

Q. How can reaction conditions be adjusted to mitigate decomposition of sensitive intermediates during synthesis?

- Answer :

- Temperature control : Maintain reactions at 0–5°C to prevent thermal degradation of intermediates (e.g., hydroxylamine derivatives) .

- Light exclusion : Store light-sensitive intermediates (e.g., phthalazinone derivatives) in amber vials .

- Anhydrous conditions : Use molecular sieves or inert atmospheres (N₂/Ar) to avoid hydrolysis of acyl chlorides .

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

- Answer :

Q. How do steric and electronic effects of the pyrrolidin-1-yl ethyl group influence the compound’s interaction with biological targets?

- Answer :

- Steric effects : The ethyl linker increases flexibility, allowing the pyrrolidine moiety to adopt optimal conformations for binding pockets .

- Electronic effects : Pyrrolidine’s basic nitrogen (pKa ~11) may participate in hydrogen bonding or ionic interactions with acidic residues in enzymes/receptors .

- Case study : Analogous compounds with pyrrolidine substituents show improved inhibition of kinases due to enhanced target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.